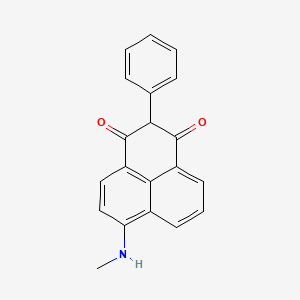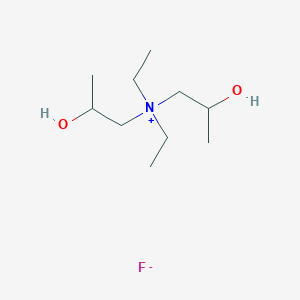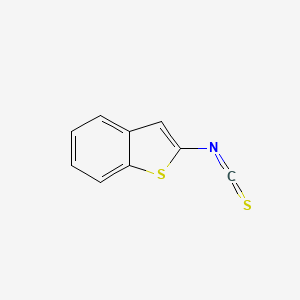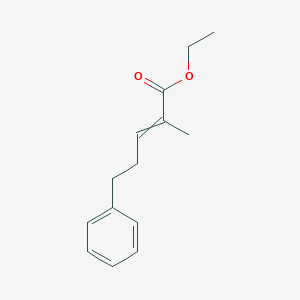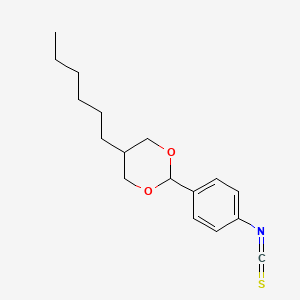
5-Hexyl-2-(4-isothiocyanatophenyl)-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hexyl-2-(4-isothiocyanatophenyl)-1,3-dioxane is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dioxane ring substituted with a hexyl chain and an isothiocyanatophenyl group, which contributes to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-2-(4-isothiocyanatophenyl)-1,3-dioxane typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through a cyclization reaction involving appropriate diols and aldehydes under acidic or basic conditions.
Introduction of the Hexyl Chain: The hexyl chain is introduced via alkylation reactions, where hexyl halides react with the dioxane ring in the presence of a strong base.
Attachment of the Isothiocyanatophenyl Group: The isothiocyanatophenyl group is attached through a nucleophilic substitution reaction, where an isothiocyanate derivative reacts with the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
5-Hexyl-2-(4-isothiocyanatophenyl)-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the isothiocyanate group to amines or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
5-Hexyl-2-(4-isothiocyanatophenyl)-1,3-dioxane has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 5-Hexyl-2-(4-isothiocyanatophenyl)-1,3-dioxane involves its interaction with molecular targets and pathways. The isothiocyanate group is known to react with nucleophiles, such as thiols and amines, forming covalent bonds. This reactivity can modulate biological pathways and inhibit the function of specific enzymes or proteins, leading to its observed effects.
相似化合物的比较
Similar Compounds
4-Isothiocyanatophenyl Pyridine: Shares the isothiocyanate group but differs in the core structure.
Isothiocyanato-terphenyl Derivatives: Similar functional groups but with different aromatic systems.
Cyanobiphenyl and Cyanoterphenyl Derivatives: Used in liquid crystal applications, differing in the substituent groups.
Uniqueness
5-Hexyl-2-(4-isothiocyanatophenyl)-1,3-dioxane is unique due to its combination of a dioxane ring, hexyl chain, and isothiocyanatophenyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
111810-37-8 |
|---|---|
分子式 |
C17H23NO2S |
分子量 |
305.4 g/mol |
IUPAC 名称 |
5-hexyl-2-(4-isothiocyanatophenyl)-1,3-dioxane |
InChI |
InChI=1S/C17H23NO2S/c1-2-3-4-5-6-14-11-19-17(20-12-14)15-7-9-16(10-8-15)18-13-21/h7-10,14,17H,2-6,11-12H2,1H3 |
InChI 键 |
ITHVKJPWIJXBIH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1COC(OC1)C2=CC=C(C=C2)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14312438.png)
![3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate](/img/structure/B14312448.png)
![4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14312458.png)




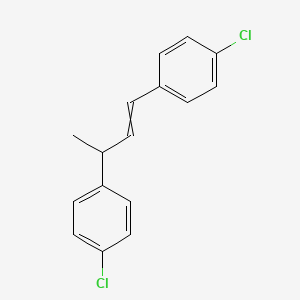
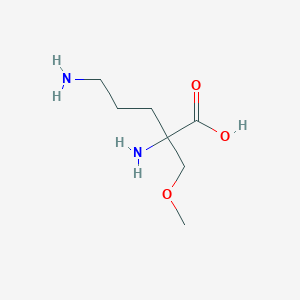
![(Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane]](/img/structure/B14312498.png)
